molecular formula C18H28N2O8 B613692 Boc-glu(otbu)-osu CAS No. 32886-55-8

Boc-glu(otbu)-osu

Cat. No. B613692
CAS RN: 32886-55-8
M. Wt: 400.43
InChI Key: HZDCTRJVURFFQX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Opioid Antagonist Properties : A study by Rónai et al. (1995) investigated BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), a peptide similar in structure to Boc-glu(otbu)-osu, noting its potent, highly delta-opioid receptor-selective competitive antagonist properties (Rónai et al., 1995).

  • Controlled Aggregation Properties : Gour et al. (2021) reported on the self-assembled structure formed by Fmoc-Glu(OtBu)-OH, closely related to Boc-glu(otbu)-osu, in various conditions like concentration, temperature, and pH. This study indicated potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

  • Inhibitors of 20S Proteasome : Ma et al. (2011) conducted a study on peptide aldehyde derivatives, including Cbz-Glu(OtBu)-Phe-Leucinal, to inhibit 20S proteasome, showing significant activity and potential for therapeutic applications (Ma et al., 2011).

  • Synthesis of Modified Tripeptides and Tetrapeptides : Rosse et al. (1997) synthesized bisubstrate inhibitors of the epidermal growth factor receptor protein kinase (EGF-R PTK), including Boc-Glu(OtBu)-Tyr-Leu-OBzl, showcasing potential for therapeutic use (Rosse et al., 1997).

  • Solid-phase Synthesis of Larger Peptides : Niu et al. (1981) discussed a strategy for solid-phase synthesis of peptides, including using derivatives like Leu-Glu(OtBu), for the preparation of complex peptides (Niu et al., 1981).

  • Screening an Inverted Peptide Library : Davies et al. (1998) conducted screening experiments with a peptide library, including Z-Glu(OtBu)-Ser(OtBu)-Val-OH, providing insights into peptide interactions and potential applications in biochemical research (Davies et al., 1998).

Safety And Hazards

“Boc-glu(otbu)-osu” should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided4.


properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCTRJVURFFQX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718547
Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(otbu)-osu

CAS RN

32886-55-8
Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MC Maurel, LE Orgel - Origins of Life and Evolution of the Biosphere, 2000 - Springer
A decaglutamic acid primer is extended very slowly byα-thioglutamic acid. The addition of bicarbonate to thereaction mixture greatly accelerates the reaction. We believethe N-…
Number of citations: 39 link.springer.com
F Ishikawa, G Tanabe - Non-Ribosomal Peptide Biosynthesis and …, 2023 - Springer
Many amino acid-containing natural products are biosynthesized by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). Adenylation (A) domains in …
Number of citations: 3 link.springer.com
JK INMAN - Protection of Functional Groups in Peptide Synthesis …, 2014 - books.google.com
A major consideration in planning the synthesis of a peptide is the potential involvement of side-chain functional groups in undesired reactions during formation of peptide bonds or …
Number of citations: 0 books.google.com
NJ Meltola, R Wahlroos, AE Soini - Journal of fluorescence, 2004 - Springer
Recently introduced bioaffinity assay technology, ArcDia™ TPX, is based on two-photon excited fluorescence (TPE) and it enables separation-free ultra-sensitive immunoassays from …
Number of citations: 76 link.springer.com
SS van Berkel - 2008 - repository.ubn.ru.nl
Het schrijven van een proefschrift dat is één, het schrijven van een dankwoord dat is een tweede. Aangezien heel veel mensen hebben bijgedragen, hetzij door middel van goede …
Number of citations: 1 repository.ubn.ru.nl
SN Bavikar, DB Salunke, BG Hazra, VS Pore… - Tetrahedron …, 2010 - Elsevier
Carboxamides were obtained efficiently in high yields from azides on reaction with the corresponding pre-formed activated carboxylic acids in a single-step reductive transformation …
Number of citations: 5 www.sciencedirect.com
V Agarwal, G Vondenhoff, B Gadakh, K Severinov… - academia.edu
Biochemical condensation of carboxyl moieties o en requires the activation of carboxylate by adenylation or phosphorylation, followed by nucleophilic attack at the carbon of …
Number of citations: 0 www.academia.edu

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